Phytoen

Übersicht

Beschreibung

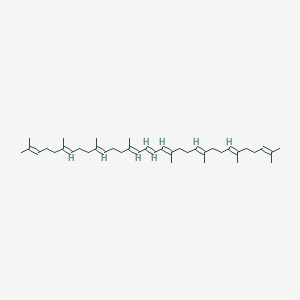

Phytoene is a colorless carotenoid and the first C(40) intermediate in the biosynthesis of carotenoids. It is synthesized from geranylgeranyl diphosphate (GGPP) through a two-step enzymatic process involving the coupling of two GGPP molecules to form prephytoene diphosphate (PPPP) and the subsequent conversion of PPPP to phytoene . Phytoene is a noncrystalline polyene that has been isolated from various plant materials such as tomatoes and carrot oil .

Synthesis Analysis

The synthesis of phytoene is catalyzed by the enzyme phytoene synthase. This enzyme has been characterized in different organisms, including Capsicum chromoplast stroma , the cyanobacterium Synechococcus PCC7942 , and tomato chloroplasts . Phytoene synthase is a bifunctional enzyme that catalyzes both the coupling of GGPP molecules and the conversion of PPPP to phytoene. The enzyme requires Mn2+ for its activity and follows Michaelis-Menten kinetics . In tomato chloroplasts, phytoene synthase is associated with a large protein complex and requires ATP for catalytic activity .

Molecular Structure Analysis

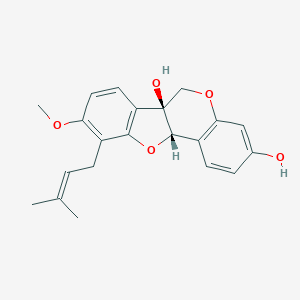

The molecular structure of phytoene has been established through various spectral analyses. Phytoene is identified as 15,15' cis-7,8,7',8',11,12,11',12'-octahydrolycopene. Its structure is acyclic and isoprenic, and it is a precursor to other carotenoids such as phytofluene and ζ-carotene .

Chemical Reactions Analysis

Phytoene undergoes desaturation reactions catalyzed by phytoene desaturase (PDS), which introduces double bonds into the phytoene molecule. PDS is a membrane-bound enzyme that interacts with phytoene and the electron acceptor plastoquinone. The reaction mechanism involves the isomerization of double bonds from trans to cis configurations . The herbicide norflurazon inhibits PDS by binding to the plastoquinone site, blocking the reoxidation of the reduced flavin adenine dinucleotide (FAD) .

Physical and Chemical Properties Analysis

Phytoene is a colorless compound with a weak Carr-Price reaction and a characteristic reaction with the Liebermann-Burchard test. It has a maximal absorption at 286 nm with an absorbancy index of 85 in hexane or isooctane. The physical and chemical properties of phytoene, such as its adsorption behavior on magnesia and alumina, have been utilized to develop methods for its isolation and assay in plant materials .

Wissenschaftliche Forschungsanwendungen

Phytoen: Eine Übersicht

This compound ist ein wertvolles, farbloses Carotinoid, das in verschiedenen Früchten wie Wassermelonen, Aprikosen und Tomaten vorkommt. Obwohl seine Konzentration in der Regel niedrig ist, hat this compound mehrere positive Auswirkungen auf die menschliche Gesundheit. Lassen Sie uns seine einzigartigen Anwendungen erkunden:

Nahrungsergänzungsmittel und Kosmetik:- Einige Studien deuten darauf hin, dass this compound möglicherweise eine Antitumoraktivität besitzt. Es könnte das Risiko für bestimmte Krebsarten, einschließlich Endometrium- und Brustkrebs, senken .

- In-vitro-Kulturen von Pflanzen, Algen und Mikroorganismen werden verwendet, um this compound in höheren Mengen zu produzieren .

- Die PSY-Aktivität wird durch verschiedene Faktoren reguliert, einschließlich entwicklungsbedingter und umweltbedingter Signale .

- Aktuelle Arbeiten konzentrierten sich auf die Charakterisierung von this compound-Synthase-Proteinen in Wassermelonen mit rotem Fruchtfleisch. Das Verständnis ihrer Struktur und Funktion wirft Licht auf die Carotinoid-Biosynthese .

Zusammenfassend lässt sich sagen, dass die Vielseitigkeit von this compound von Nahrungsergänzungsmitteln und Kosmetika bis hin zu potenziellen Antitumoraktivitäten und Herz-Kreislauf-Gesundheit reicht. Forscher erforschen weiterhin Wege, um seine Produktion zu verbessern und seine Rolle für das menschliche Wohlbefinden zu verstehen. 🌟

Miras-Moreno, B., Pedreño, M. Á., & Almagro Romero, L. (2019). Bioaktivität und Bioverfügbarkeit von this compound und Strategien zur Verbesserung seiner Produktion. Phytochemistry Reviews, 18, 359–376. Mehr lesen Frontiers in Plant Science. (2022). This compound Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis. Mehr lesen MDPI. (2020). Funktionelle Charakterisierung und in silico Analyse von this compound-Synthase in Wassermelonen mit rotem Fruchtfleisch. Mehr lesen

Wirkmechanismus

Target of Action

Phytoene primarily targets the Phytoene Synthase (PSY) enzyme, which is a major rate-limiting enzyme of carotenogenesis . PSY catalyzes the first committed step in the carotenoid biosynthesis pathway . This enzyme is highly regulated by various regulators and factors to modulate carotenoid biosynthesis in response to diverse developmental and environmental cues .

Mode of Action

Phytoene’s mode of action involves its interaction with the PSY enzyme. PSY catalyzes the introduction of two double bonds into 15-cis-phytoene, yielding 9,15,9’-tri-cis-ζ-carotene via the intermediate 9,15-di-cis-phytofluene . This process is crucial for the biosynthesis of carotenoids.

Biochemical Pathways

Phytoene plays a significant role in the carotenoid biosynthesis pathway. It is synthesized from two molecules of geranylgeranyl pyrophosphate (GGPP) by the action of phytoene synthase . The subsequent desaturation of phytoene through the action of phytoene desaturase leads to the formation of lycopene . This pathway is primarily dependent on plastid membrane association and involves a group of nuclear-encoded enzymes .

Pharmacokinetics

The bioavailability of phytoene is influenced by its stability, photo-insensitivity, and long shelf life . These properties make it an ideal ingredient in nutraceuticals and cosmetic products . .

Result of Action

Phytoene has several beneficial effects on human health. It acts as an antioxidant, inhibiting lipoprotein oxidation and protecting against UVB light . Some studies have suggested that it could also have anticancer activity and could decrease cholesterol levels . Moreover, phytoene’s ability to absorb in regions of damaging wavelengths or act as a scavenger of singlet oxygen-free radicals plays an important role in protecting against B-UV light, minimizing the degree of UV-induced erythema .

Action Environment

The action, efficacy, and stability of phytoene can be influenced by various environmental factors. For instance, the efficiency of the carotenoid biosynthesis process, which involves phytoene, can be modified by the source of the phytoene biosynthetic pathway genes used, the design of the construction to express the same, and the host strains used . Furthermore, the regulation of PSY, a primary target of phytoene, is influenced by diverse developmental and environmental cues .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Phytoene is synthesized from two molecules of geranylgeranyl pyrophosphate (GGPP) by the enzyme phytoene synthase (PSY) . PSY is a major rate-limiting enzyme of carotenogenesis and is highly regulated by various factors to modulate carotenoid biosynthesis .

Cellular Effects

Phytoene has several beneficial effects on human health. It acts as an antioxidant, inhibits lipoprotein oxidation, and protects against UVB light . Some studies have suggested that phytoene could also have anticancer activity and could decrease cholesterol levels .

Molecular Mechanism

Phytoene synthase (PSY) catalyzes the first committed step of carotenogenesis by condensing two molecules of geranylgeranyl diphosphate (GGPP) derived from the methylerythritol phosphate (MEP) pathway to produce the C40 hydrocarbon 15-cis-phytoene .

Temporal Effects in Laboratory Settings

The period 14 days post anthesis (DPA) was found to be a key regulation node during grain development . The presence of phytoene at all developmental fruit stages is extremely rare and appears to trigger the coordinated synthesis of carotenoids .

Metabolic Pathways

Phytoene is involved in the carotenoid biosynthesis pathway. It is produced from two molecules of geranylgeranyl pyrophosphate (GGPP) by the action of the enzyme phytoene synthase .

Transport and Distribution

Carotenoids, including Phytoene, are synthesized in nearly all kinds of plastids and are abundant in chloroplasts and chromoplasts in plant cells .

Subcellular Localization

Phytoene synthase, the enzyme that synthesizes Phytoene, is localized in the chloroplasts . This suggests that Phytoene itself may also be localized within the chloroplasts where it is synthesized.

Eigenschaften

IUPAC Name |

(6E,10E,14E,16E,18E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,14,16,18,22,26,30-nonaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H64/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,19-22,27-30H,13-18,23-26,31-32H2,1-10H3/b12-11+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVLPJIGOMTXXLP-KEKOKYSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CC=CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C=C/C=C(/CC/C=C(/CC/C=C(/CCC=C(C)C)\C)\C)\C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H64 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202309 | |

| Record name | Phytoene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phytoene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

540-04-5 | |

| Record name | trans-Phytoene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (All-E) phytoene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phytoene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHYTOENE, (ALL-E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87E4NJ6N51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phytoene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-Aminoethyl)piperazin-1-yl]-N-hydroxynitrous amide](/img/structure/B131845.png)